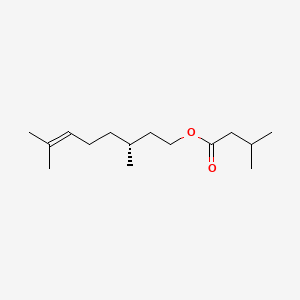![molecular formula C19H22F2N8O B15175306 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as pyridinediamine, fluoropyrimidine, imidazole, and morpholine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- typically involves multi-step organic synthesis. The process may include:
Formation of the Pyridinediamine Core: This step involves the synthesis of the pyridinediamine core through reactions such as nitration, reduction, and amination.
Introduction of Fluoropyrimidine: The fluoropyrimidine moiety is introduced through nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.
Attachment of Imidazole and Morpholine Groups: These groups are attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridinediamine moieties.
Reduction: Reduction reactions can occur at the nitro groups if present in intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluoropyrimidine and pyridinediamine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
作用機序
The mechanism of action of 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
2,6-Pyridinediamine Derivatives: Compounds with similar pyridinediamine cores but different substituents.
Fluoropyrimidine Compounds: Molecules containing the fluoropyrimidine moiety.
Imidazole Derivatives: Compounds with imidazole rings and various functional groups.
Morpholine-Containing Compounds: Molecules that include the morpholine ring.
特性
分子式 |
C19H22F2N8O |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
3-fluoro-6-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-2-N-(1-methylimidazol-4-yl)-4-morpholin-4-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C19H22F2N8O/c1-12(18-22-8-13(20)9-23-18)25-15-7-14(29-3-5-30-6-4-29)17(21)19(26-15)27-16-10-28(2)11-24-16/h7-12H,3-6H2,1-2H3,(H2,25,26,27) |
InChIキー |
CRRNCMDNQBZLRU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(C=N1)F)NC2=NC(=C(C(=C2)N3CCOCC3)F)NC4=CN(C=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


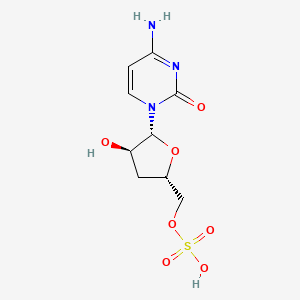


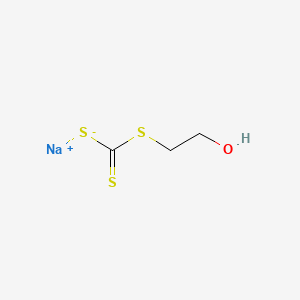
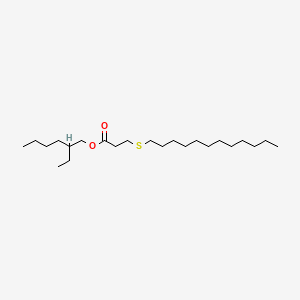

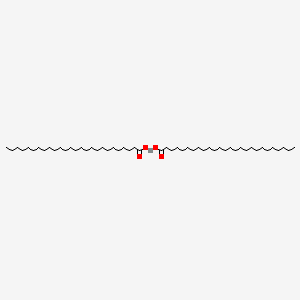
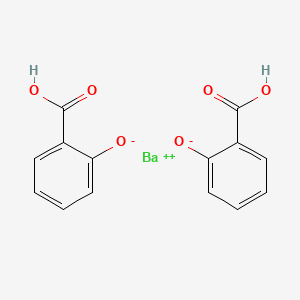

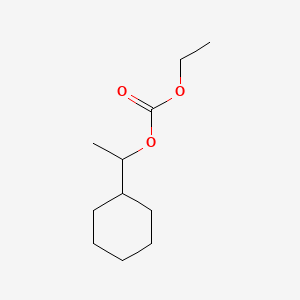
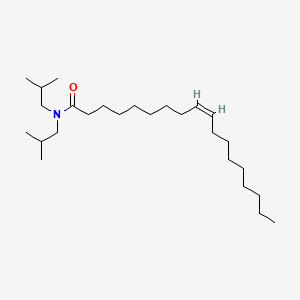
![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

